molecular formula C15H31BrO2S B14269243 1-Bromo-10-(pentane-1-sulfonyl)decane CAS No. 177584-01-9

1-Bromo-10-(pentane-1-sulfonyl)decane

Cat. No.: B14269243
CAS No.: 177584-01-9
M. Wt: 355.4 g/mol
InChI Key: VSAJTRZWQOZRRS-UHFFFAOYSA-N
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Description

1-Bromo-10-(pentane-1-sulfonyl)decane is a brominated alkane derivative featuring a decane backbone with a bromine atom at position 1 and a pentane-1-sulfonyl group at position 10. The sulfonyl group introduces polarity and electron-withdrawing characteristics, distinguishing it from simpler bromoalkanes. This compound is primarily used in organic synthesis, materials science, and as an intermediate in specialized reactions. Its structure combines a long hydrophobic alkyl chain with a polar sulfonyl group, enabling unique physicochemical interactions.

Properties

CAS No.

177584-01-9

Molecular Formula

C15H31BrO2S

Molecular Weight

355.4 g/mol

IUPAC Name

1-bromo-10-pentylsulfonyldecane

InChI

InChI=1S/C15H31BrO2S/c1-2-3-11-14-19(17,18)15-12-9-7-5-4-6-8-10-13-16/h2-15H2,1H3

InChI Key

VSAJTRZWQOZRRS-UHFFFAOYSA-N

Canonical SMILES

CCCCCS(=O)(=O)CCCCCCCCCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-10-(pentane-1-sulfonyl)decane typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and reaction monitoring would enhance safety and yield.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-10-(pentane-1-sulfonyl)decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-10-(pentane-1-sulfonyl)decane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-10-(pentane-1-sulfonyl)decane exerts its effects depends on the specific reaction or application:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and functional attributes of 1-Bromo-10-(pentane-1-sulfonyl)decane with analogous brominated alkanes:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Profile Key Applications
1-Bromo-10-(pentane-1-sulfonyl)decane C₁₅H₃₁BrO₂S 365.38 Bromine, sulfonyl Moderate in polar solvents (e.g., DMSO) Organic synthesis, surfactants
1-Bromodecane C₁₀H₂₁Br 221.18 Bromine Soluble in chloroform, hexane Alkylating agent, metabolic studies
1-Bromo-10-phenyldecane C₁₆H₂₅Br 297.27 Bromine, phenyl Slightly soluble in chloroform, DMSO Coupling reactions, materials science
10-Bromo-1-decene C₁₀H₁₉Br 219.17 Bromine, alkene Soluble in non-polar solvents Polymer chemistry, crosslinking
1-Bromopentadecane C₁₅H₃₁Br 291.31 Bromine Low water solubility Lipid membrane studies

Key Observations :

  • Polarity: The sulfonyl group in the target compound increases polarity compared to non-functionalized bromoalkanes (e.g., 1-Bromodecane), enhancing solubility in polar solvents like DMSO .
  • Reactivity : Bromine at position 1 facilitates nucleophilic substitution reactions, while the sulfonyl group may act as a leaving group or stabilize transition states in elimination reactions .
  • Applications : Phenyl-substituted analogs (e.g., 1-Bromo-10-phenyldecane) are preferred in materials science for aromatic interactions, whereas sulfonyl derivatives may excel in surfactant applications due to amphiphilicity .

Physicochemical Properties

  • Boiling/Melting Points : Longer alkyl chains (e.g., 1-Bromopentadecane) exhibit higher melting points due to van der Waals interactions, while sulfonyl groups reduce volatility .
  • Electron-Donor/Acceptor Capacity: Sulfonyl groups are electron-withdrawing, contrasting with electron-donating phenyl groups in 1-Bromo-10-phenyldecane .
  • Hydrophobicity : The decane backbone confers hydrophobicity, but sulfonyl groups introduce partial hydrophilicity, enabling dual-phase solubility .

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